molecular formula C6H4ClN5O B3282770 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide CAS No. 75680-98-7

6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide

Cat. No.: B3282770
CAS No.: 75680-98-7
M. Wt: 197.58 g/mol
InChI Key: PKAOOSKZFAUEJS-UHFFFAOYSA-N
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Description

6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide (CAS 75680-98-7) is a heterocyclic organic compound with the molecular formula C6H4ClN5O and a molecular weight of 197.58 g/mol . This compound is part of the triazolopyridazine chemical class, which has demonstrated significant value in medicinal chemistry and antiparasitic research. Scientific literature highlights the triazolopyridazine scaffold as a promising core structure in the discovery of new therapeutic agents. Specifically, related analogs have shown potent in vitro activity against Cryptosporidium parvum , a parasite causing severe diarrheal disease . This suggests its potential application in developing treatments for cryptosporidiosis, a condition particularly harmful to children and immunocompromised individuals for which current therapeutic options are limited . Researchers can utilize this compound as a key intermediate or precursor for further chemical exploration, including structure-activity relationship (SAR) studies to optimize potency and reduce potential off-target effects such as hERG channel inhibition . The chlorinated triazolopyridazine structure offers a reactive site for further functionalization, while the carboxamide group can contribute to important hydrogen-bonding interactions with biological targets. This product is intended for research use only and is not for diagnostic or therapeutic use. Please refer to the available safety data sheets for proper handling information. This compound is classified with hazard statements H301, H311, and H331, indicating it is toxic if swallowed, in contact with skin, or inhaled .

Properties

IUPAC Name

6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5O/c7-3-1-2-4-9-10-6(5(8)13)12(4)11-3/h1-2H,(H2,8,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAOOSKZFAUEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701209753
Record name 6-Chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75680-98-7
Record name 6-Chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75680-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with carboxamide derivatives in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridazines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the biological context and the specific target .

Comparison with Similar Compounds

Key Observations:

  • Carboxamide vs.
  • Electron-Withdrawing Groups : The trifluoromethyl group (Compound 6) increases hydrophobicity and metabolic stability, making it suitable for targets requiring prolonged binding .
  • Aromatic Substituents : Pyridyl (Compound 14) and phenyl groups (Compound 20) enhance π-π interactions with protein binding pockets, critical for bromodomain inhibition .

Structural and Crystallographic Insights

  • Planarity : The fused triazolo-pyridazine core is highly planar, enabling efficient stacking in crystal lattices and target binding pockets. For example, Compound 20 forms dimers via π-π interactions (centroid distance: 3.699 Å) .
  • Chlorine Effects : The 6-chloro substituent increases electrophilicity at position 3, facilitating nucleophilic substitution reactions for further derivatization .

Biological Activity

6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H5ClN4O
  • Molecular Weight : 188.59 g/mol
  • CAS Number : 28593-24-0

The biological activity of this compound primarily revolves around its interaction with various biological targets. Its structure allows for potential inhibition of key enzymes and receptors involved in disease pathways.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. For instance, derivatives of triazolo-pyridazine have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundA5490.83 ± 0.07
This compoundMCF-70.15 ± 0.08
This compoundHeLa2.85 ± 0.74

These values indicate a potent anticancer effect with varying degrees of sensitivity across different cell lines .

c-Met Kinase Inhibition

The compound has also been evaluated for its ability to inhibit c-Met kinase activity—an important target in cancer therapy due to its role in tumor growth and metastasis. The inhibition potency was observed at nanomolar concentrations:

Compoundc-Met IC50 (nM)
This compound48

This suggests that the compound may serve as a promising candidate for further development as a c-Met inhibitor .

Study on Anticancer Effects

In a recent study published in the Royal Society of Chemistry, researchers synthesized various derivatives of triazolo-pyridazines and tested their anticancer activities. Among these compounds, one derivative demonstrated exceptional potency against A549 and MCF-7 cell lines with IC50 values significantly lower than standard chemotherapeutics .

Evaluation Against Cryptosporidium

Another investigation focused on the efficacy of triazolopyridazines against Cryptosporidium parasites. The compound was found to exhibit rapid elimination rates in vitro compared to traditional treatments. This highlights its potential as an anti-parasitic agent .

Q & A

Q. What are the standard synthetic routes for 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide?

  • Methodology: The synthesis typically involves condensation reactions between precursor heterocycles. For example, 3-chloropyridazine derivatives are reacted with triazole precursors in the presence of acid catalysts (e.g., sulfuric acid) under controlled temperatures. Post-synthesis purification employs column chromatography or HPLC to isolate the product. Key intermediates, such as 6-chloro-3-chloromethyl derivatives, are characterized via spectroscopic methods (NMR, IR) and X-ray crystallography to confirm regioselectivity .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodology:
  • NMR Spectroscopy: 1^1H and 13^13C NMR are used to confirm substituent positions and aromaticity. DEPT, COSY, and HSQC experiments resolve complex splitting patterns.
  • X-Ray Diffraction: Single-crystal X-ray studies (e.g., using SHELX software) determine bond lengths, planarity, and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety precautions should be taken when handling this compound?

  • Methodology: Although no significant acute toxicity is reported, standard laboratory precautions apply:
  • Use PPE (gloves, goggles, lab coats).
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers away from light.
  • Consult SDS for emergency protocols (e.g., skin/eye exposure requires rinsing with water for 15+ minutes) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Methodology: Discrepancies (e.g., bond length variations in NMR vs. X-ray data) are addressed by:
  • Cross-validating with multiple techniques (e.g., IR, Raman spectroscopy).
  • Performing computational geometry optimization (DFT calculations) to compare experimental and theoretical bond parameters.
  • Revisiting crystallization conditions to rule out solvent/polymorph effects .

Q. What strategies are employed to study structure-activity relationships (SAR) of triazolopyridazine derivatives?

  • Methodology:
  • Substituent Modulation: Introduce functional groups (e.g., fluorophenyl, cyclobutyl) to assess electronic/steric effects on bioactivity.
  • In Vitro Assays: Test cytotoxicity (e.g., HepA cell line viability via MTT assay) and correlate with lipophilicity (logP measurements) .
  • Crystallographic Analysis: Compare dimerization patterns (π-π interactions) to infer solubility and membrane permeability .

Q. What methodologies are used to analyze thermal decomposition behavior?

  • Methodology:
  • Thermogravimetric Analysis (TGA): Quantify mass loss under controlled heating to identify decomposition stages.
  • Kinetic Modeling: Apply Flynn-Wall-Ozawa or Kissinger methods to derive activation energy (EaE_a) and reaction mechanisms.
  • Hazard Prediction: Use ARC (Accelerating Rate Calorimetry) to assess thermal runaway risks .

Q. How can computational modeling aid in predicting reactivity in nucleophilic substitutions?

  • Methodology:
  • DFT Calculations: Predict reactive sites (e.g., electron-deficient carbons) by mapping electrostatic potentials (ESP).
  • Transition State Analysis: Simulate reaction pathways for vicarious nucleophilic substitutions (e.g., chlorine replacement with amines).
  • Solvent Effects: Use COSMO-RS models to optimize solvent choices for reaction efficiency .

Q. What experimental approaches assess the cytotoxicity of derivatives?

  • Methodology:
  • Cell Viability Assays: Dose-dependent testing (e.g., 1–100 μM) on cancer cell lines (e.g., HepG2) using MTT or resazurin assays.
  • Apoptosis Markers: Flow cytometry to quantify caspase-3 activation.
  • SAR Correlation: Link bioactivity to structural features (e.g., chloro-substituents enhance DNA intercalation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide
Reactant of Route 2
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6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide

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